molecular formula C28H24N4O3S B2714611 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-benzyl-N-methylsulfamoyl)benzamide CAS No. 683770-04-9

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-benzyl-N-methylsulfamoyl)benzamide

Cat. No.: B2714611
CAS No.: 683770-04-9
M. Wt: 496.59
InChI Key: PBYQQTCBKRKOLP-UHFFFAOYSA-N
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Description

Rationale for Academic Investigation of N-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-4-(N-benzyl-N-methylsulfamoyl)benzamide

The compound’s dual-functional architecture combines a benzimidazole core with a sulfonamide-benzamide extension, enabling synergistic interactions with biological targets. Benzimidazoles exhibit broad-spectrum bioactivity, including antimicrobial, anticancer, and receptor antagonism, while sulfonamides contribute enhanced solubility and target affinity. Hybridization amplifies these properties, as demonstrated by its potent inhibition of sphingosine-1-phosphate (S1P) receptors in preclinical models.

Table 1: Key Pharmacological Advantages of Hybrid Benzimidazole-Sulfonamide Compounds

Property Benzimidazole Contribution Sulfonamide Contribution Hybrid Synergy
Target Affinity π-π stacking interactions Hydrogen bonding Multi-modal binding
Metabolic Stability Aromatic stability Sulfonyl group inertia Extended half-life
Solubility Moderate logP Polar sulfonamide Balanced bioavailability

Historical Context and Evolution of Benzimidazole-Sulfonamide Hybrid Research

The convergence of benzimidazole and sulfonamide chemistry began with antitubercular drug development in the 1990s. Early hybrids like omeprazole derivatives demonstrated proton-pump inhibition, while 2010s-era compounds targeted carbonic anhydrases. A paradigm shift occurred when benzimidazole sulfonamides were identified as S1P1 receptor antagonists (EC50 = 0.05 μM), enabling immune modulation. The subject compound emerged from structure-activity relationship (SAR) optimization campaigns addressing metabolic instability in first-generation hybrids.

Overview of the Compound’s Structural Features and Relevance in Modern Medicinal Chemistry

The molecule (C28H25N5O3S, MW 511.6 g/mol) features three critical domains:

  • Benzimidazole core : Provides planar aromaticity for DNA intercalation and kinase binding
  • N-benzyl-N-methylsulfamoyl group : Enhances solubility (cLogP = 3.05) while preventing P-glycoprotein efflux
  • Benzamide linker : Facilitates conformational flexibility for target adaptation

Figure 1: Synthetic Pathway for this compound

  • Benzimidazole synthesis via Phillips-Ladenburg cyclization
  • Sulfonamide coupling using 4-(chlorosulfonyl)benzoic acid
  • Benzylation/methylation under Schotten-Baumann conditions

Scope and Objectives of the Present Academic Outline

This analysis focuses on three domains:

  • Synthetic methodologies for scalable production
  • Computational modeling of receptor interactions
  • Comparative SAR against analogous hybrids

Excluded areas include pharmacokinetic profiling and clinical trial data, as the compound remains in preclinical development.

Properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-[benzyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N4O3S/c1-32(19-20-8-3-2-4-9-20)36(34,35)24-16-14-21(15-17-24)28(33)29-23-11-7-10-22(18-23)27-30-25-12-5-6-13-26(25)31-27/h2-18H,19H2,1H3,(H,29,33)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBYQQTCBKRKOLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-benzyl-N-methylsulfamoyl)benzamide typically involves multi-step organic reactions. One common method includes the initial formation of the benzimidazole core, followed by the introduction of the phenyl group and the sulfonamide moiety. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-benzyl-N-methylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-benzyl-N-methylsulfamoyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has potential as a biochemical probe for studying enzyme interactions and protein-ligand binding.

    Medicine: It is being investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: The compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-benzyl-N-methylsulfamoyl)benzamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The sulfonamide group may enhance the compound’s binding affinity and specificity. The overall effect is a result of the compound’s ability to interfere with biological pathways, leading to therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The target compound shares core structural motifs with several benzimidazole-benzamide derivatives but differs in key substituents:

  • Chalcone-bridged analogs (e.g., and ): Compounds such as (E)-4-(3-(1H-benzo[d]imidazol-2-yl)-3-oxoprop-1-en-1-yl)-N-substituted benzamides (e.g., compounds 11–15) feature a propenone bridge between benzimidazole and benzamide. The target compound lacks this bridge, instead incorporating a sulfamoyl group, which may enhance solubility or alter binding kinetics .
  • Sulfonamide derivatives (e.g., ): N-(2-(1H-Benzimidazole-2-yl)phenyl)-4-methylbenzenesulfonamide (2c) includes a sulfonamide group but lacks the benzamide linkage.
  • Amino-linked benzimidazoles (e.g., ): Compounds like 4-((1H-Benzo[d]imidazol-2-yl)amino)-N-phenylbenzamide (2a) utilize amino linkages rather than sulfamoyl groups, reducing electronegativity and hydrogen-bonding capacity .

Physicochemical Properties

Melting points and solubility trends highlight structural influences:

Compound Name Key Functional Groups Melting Point (°C) Solubility Trends
Target Compound Sulfamoyl (N-benzyl-N-methyl), benzamide Not reported Likely moderate (sulfamoyl enhances polarity)
(E)-4-(3-Benzimidazolyl-3-oxopropenyl)-N-(4-methoxyphenyl)benzamide (13) Propenone, 4-methoxy 258.4–260.2 Low (high crystallinity)
N-(2-Benzimidazolylphenyl)-4-methylbenzenesulfonamide (2c) Sulfonamide Not reported Moderate (polar sulfonamide)
4-(Benzimidazolylamino)-N-phenylbenzamide (2a) Amino linker >300 Low (rigid structure)

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound ID Core Structure Substituents Melting Point (°C) Key Biological Activity
Target Benzimidazole-phenyl-benzamide 4-(N-benzyl-N-methylsulfamoyl) Hypothesized kinase modulation
13 () Chalcone-benzamide 4-Methoxyphenyl, propenone 258.4–260.2 TP53 upregulation
2c () Benzimidazole-sulfonamide 4-Methylbenzenesulfonamide Kinase inhibition (inferred)
2a () Benzimidazole-amino-benzamide 4-Aminophenyl >300 DNA interaction

Biological Activity

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-benzyl-N-methylsulfamoyl)benzamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities, including anticancer properties. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes a benzimidazole moiety, a phenyl group, and a sulfamoyl derivative. The molecular formula is C19H20N4O2SC_{19}H_{20}N_4O_2S, with a molecular weight of approximately 364.45 g/mol.

Structural Components:

  • Benzimidazole Ring : Known for its DNA-binding properties.
  • Phenyl Group : Enhances lipophilicity and biological activity.
  • Sulfamoyl Group : Potentially increases solubility and bioavailability.

Anticancer Properties

Recent studies have demonstrated that derivatives of benzimidazole exhibit promising anticancer activity. The compound under discussion has been evaluated against various cancer cell lines, revealing significant cytotoxic effects.

  • Mechanism of Action :
    • The compound acts as a DNA minor groove binder , which allows it to interfere with DNA replication and transcription processes. This interaction is crucial for its anticancer efficacy as it can lead to cell cycle arrest and apoptosis in cancer cells .
    • Specifically, it has shown to inhibit human topoisomerase I (Hu Topo I), an enzyme critical for DNA unwinding during replication. Inhibition of this enzyme leads to increased DNA damage and cell death .
  • Case Studies :
    • In a study involving 60 human cancer cell lines conducted by the National Cancer Institute, the compound demonstrated low GI50 values, indicating potent growth inhibition .
    • Flow cytometric analysis revealed that treatment with the compound resulted in G2/M phase cell cycle arrest, suggesting that it effectively induces DNA damage that the cells cannot repair .

Other Biological Activities

Beyond its anticancer properties, compounds similar to this compound have been studied for other biological activities:

  • Antimicrobial Activity : Some benzimidazole derivatives have shown effectiveness against various bacterial strains due to their ability to disrupt microbial DNA functions .
  • Antiviral Properties : Certain studies suggest potential antiviral effects, although specific data on this compound is limited.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Benzimidazole Derivative : This can be achieved through the condensation of o-phenylenediamine with appropriate carbonyl compounds.
  • Coupling Reaction : The synthesized benzimidazole is then coupled with benzyl and methylsulfamoyl groups via standard coupling reactions such as amide bond formation.
  • Purification : The final product is purified using techniques like recrystallization or chromatography.

Research Findings Summary

The following table summarizes key findings from recent research on the biological activity of this compound:

StudyBiological ActivityKey Findings
National Cancer InstituteAnticancerLow GI50 values across multiple cancer cell lines; G2/M phase arrest observed
Mechanistic StudyDNA InteractionStrong binding affinity to DNA; inhibition of Hu Topo I
Antimicrobial EvaluationAntimicrobialEffective against selected bacterial strains

Q & A

Q. Methodological strategies :

  • Dose-response assays : Confirm IC50_{50} values across multiple cell lines (e.g., HepG2 vs. MCF-7) to assess selectivity .
  • Off-target profiling : Use kinase inhibitor panels to rule out non-specific effects .
  • Mechanistic studies : Compare transcriptomic data (RNA-seq) post-treatment to identify pathway-specific modulation (e.g., apoptosis vs. cell cycle arrest) .
    Contradictions may arise from assay conditions (e.g., serum concentration, incubation time) or metabolite interference .

Basic: What are the stability profiles of this compound under varying pH and temperature conditions?

  • pH stability : Stable in neutral buffers (pH 6–8) but degrades in acidic (pH < 4) or alkaline (pH > 10) conditions via sulfonamide hydrolysis, monitored by HPLC .
  • Thermal stability : Decomposes above 200°C (DSC/TGA data). Short-term storage at −20°C in anhydrous DMSO prevents dimerization .
  • Light sensitivity : UV-Vis studies show photodegradation under prolonged UV exposure; recommend amber vials for storage .

Advanced: How to design derivatives for structure-activity relationship (SAR) studies?

Q. Key modifications :

  • Benzimidazole substitution : Electron-withdrawing groups (e.g., -F, -Cl) at the 5-position enhance kinase inhibition (e.g., 2a in with IC50_{50} = 0.8 μM) .
  • Sulfamoyl group variation : Replacing N-benzyl with bulkier groups (e.g., piperidine) improves solubility but may reduce blood-brain barrier penetration .
    Screening workflow :

Parallel synthesis : Generate 10–20 analogs via Suzuki coupling or reductive amination .

In vitro assays : Prioritize compounds with >50% inhibition at 10 μM in primary screens.

ADMET profiling : Assess metabolic stability (microsomal t1/2_{1/2}) and cytotoxicity (HEK293 cell viability) .

Advanced: What computational methods are used to predict metabolic pathways?

  • CYP450 interaction models : Software like Schrödinger’s ADMET Predictor identifies likely oxidation sites (e.g., benzimidazole methyl groups) .
  • Metabolite identification : LC-MS/MS fragmentation patterns (e.g., m/z 354.1 for demethylated sulfamoyl derivatives) .
  • In silico toxicity : Derek Nexus flags potential hepatotoxicity from quinone-imine metabolite formation .

Basic: How to troubleshoot low yields during sulfonamide coupling steps?

  • Catalyst optimization : Replace triethylamine with DMAP (4-dimethylaminopyridine) to enhance nucleophilicity .
  • Solvent selection : Use anhydrous THF for moisture-sensitive reactions .
  • Temperature control : Maintain 0–5°C during exothermic steps to prevent byproduct formation .
  • Intermediate purification : Pre-purify benzimidazole precursors via flash chromatography to remove impurities .

Advanced: What in vivo models are suitable for evaluating this compound’s pharmacokinetics?

  • Rodent models :
    • IV administration : Calculate t1/2_{1/2} and Vd (volume of distribution) in Sprague-Dawley rats .
    • Oral bioavailability : Compare AUC (area under the curve) for 50 mg/kg doses in fed vs. fasted states .
  • Tissue distribution : Radiolabeled compound (e.g., 14^{14}C) tracks accumulation in target organs via autoradiography .

Advanced: How to validate target engagement in cellular assays?

  • Cellular thermal shift assay (CETSA) : Heat shock-treated lysates show stabilized target proteins (e.g., TP53) when bound to the compound .
  • BRET (Bioluminescence Resonance Energy Transfer) : Quantifies real-time interactions between the compound and fluorescently tagged receptors .
  • Knockdown/rescue experiments : siRNA-mediated target silencing abolishes compound efficacy, confirming mechanism .

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